

# Enzymatic Synthesis of (S)-Nornicotine Using Imine Reductase: Application Notes and Protocols

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## Compound of Interest

Compound Name: (S)-Nornicotine hydrochloride

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## Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of (S)-nornicotine, a key intermediate in the production of synthetic (S)-nicotine and a valuable chiral amine for the pharmaceutical industry. The synthesis is achieved through the highly stereoselective reduction of myosmine catalyzed by an imine reductase (IREd). This biocatalytic method offers a more environmentally friendly and cost-effective alternative to traditional chemical synthesis routes. The protocols described herein utilize both free and immobilized enzyme systems, often in conjunction with a cofactor regeneration system, to achieve high conversion rates and exceptional enantiomeric excess.

## Introduction

(S)-nornicotine is a tobacco alkaloid and a metabolite of nicotine that has garnered significant interest for its potential therapeutic applications, including in smoking cessation aids and for its neuroprotective effects.<sup>[1]</sup> The asymmetric synthesis of chiral amines like (S)-nornicotine is of great importance in pharmaceutical development. Traditional chemical methods for producing chiral amines often involve hazardous reagents, harsh reaction conditions, and complex purification steps to separate enantiomers.<sup>[1]</sup>

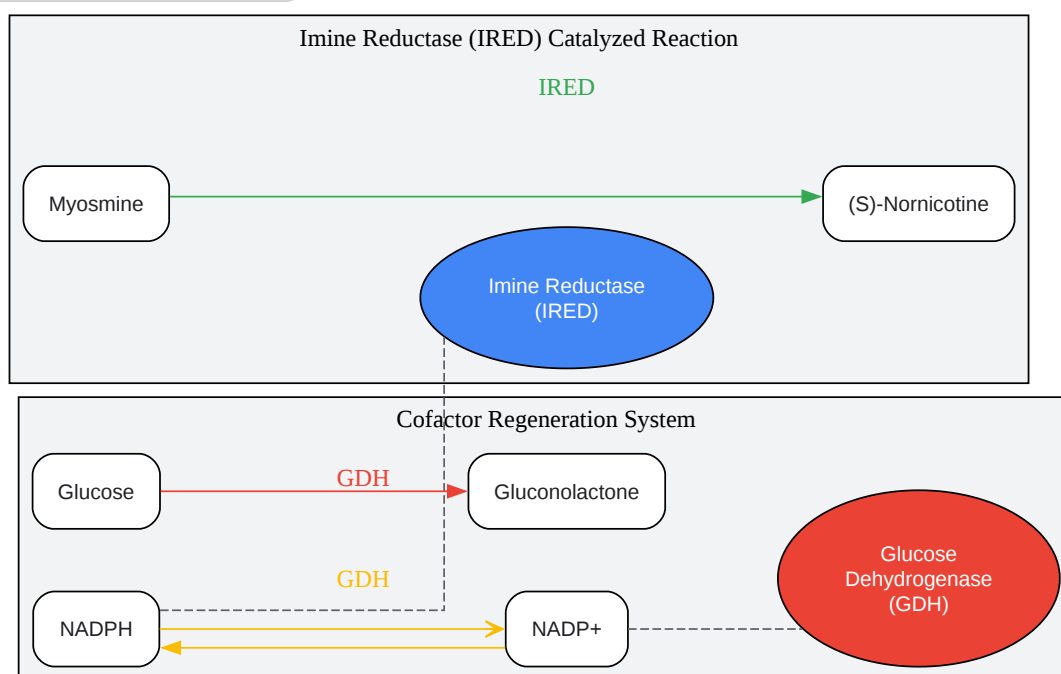
Biocatalysis, utilizing enzymes such as imine reductases (IREDs), presents a powerful and sustainable alternative. IREDs are NADPH-dependent enzymes that catalyze the reduction of imines to amines with high stereoselectivity.[2] In the synthesis of (S)-nornicotine, an IRED is used to reduce the prochiral substrate myosmine to the desired (S)-enantiomer with high fidelity.[3][4] This enzymatic approach simplifies the synthesis, reduces environmental impact, and can lead to higher purity products.[1] Recent advancements in protein engineering have led to the development of highly efficient and stable IREDs, making this biocatalytic route industrially viable.[1][2]

## Principle of the Reaction

The core of this biocatalytic process is the asymmetric reduction of myosmine to (S)-nornicotine, catalyzed by an imine reductase. As IREDs require a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), a cofactor regeneration system is almost always employed to make the process economically feasible. A common and effective cofactor regeneration system pairs a glucose dehydrogenase (GDH) with glucose. The GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP<sup>+</sup> back to NADPH, which can then be reused by the IRED.

The overall reaction scheme is as follows:

Enzymatic reaction for (S)-nornicotine synthesis.



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Caption: Enzymatic reaction for (S)-nornicotine synthesis.

## Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of (S)-nornicotine.

Table 1: Performance of Different Imine Reductase Systems

Enzyme System	Substrate (Myosmine) Concentration	Conversion (%)	Enantiomeric Excess (ee %) of (S)-Nornicotine	Reference
NaIRED (from Nocardioopsis alba) double mutant A126N/M181L	50 g/L	>99.9	>99.9	[1]
Co-immobilized IRED and GDH on resin LXTE-706 (Batch mode)	Not specified	Not specified	>99.9	[5]
Co-immobilized IRED and GDH on resin LXTE-706 (Continuous flow)	Not specified	Not specified	>99.9	[5]
IRED from patent	10 mM	Not specified	>99% for some enzymes	[4]

Table 2: Comparison of Batch vs. Continuous Flow Processes

Process	Space-Time Yield (g/L·h)	Enzyme Reusability	Reference
Batch Mode (Immobilized IRED & GDH)	0.73	At least 40 cycles	[5]
Continuous Flow Mode (Immobilized IRED & GDH)	211.47	Not specified	[5]

## Experimental Protocols

### Protocol 1: Batch Synthesis of (S)-Nornicotine using Free Enzymes

This protocol is a general procedure based on commonly reported methods for small-scale synthesis.

#### Materials:

- Myosmine
- Imine Reductase (IRED)
- Glucose Dehydrogenase (GDH)
- NADP+
- D-Glucose
- Buffer solution (e.g., 100 mM Tris-HCl, pH 7.0-9.0)
- Reaction vessel (e.g., shaker flask)
- Incubator shaker

#### Procedure:

- Prepare the reaction mixture: In a suitable reaction vessel, dissolve myosmine, NADP+, and D-glucose in the buffer solution.
- Add enzymes: Add the glucose dehydrogenase and the imine reductase to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point could be 1-10 U/mL for GDH and a similar activity for the IRED.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with agitation (e.g., 150-250 rpm) for 8-72 hours.[\[6\]](#)

- **Reaction Monitoring:** Monitor the progress of the reaction by periodically taking samples and analyzing them for the disappearance of myosmine and the formation of (S)-nornicotine using an appropriate analytical method (e.g., HPLC, GC-MS).
- **Work-up and Purification:** Once the reaction is complete, the enzyme can be removed by precipitation or centrifugation. The product, (S)-nornicotine, can then be extracted from the aqueous phase using an organic solvent (e.g., dichloromethane or ethyl acetate) after basifying the solution. The organic extracts are then combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

## Protocol 2: Continuous Flow Synthesis of (S)-Nornicotine using Immobilized Enzymes

This protocol describes a more advanced setup for continuous production, based on the principles outlined in the literature.<sup>[5][7]</sup>

### Materials:

- Co-immobilized IRED and GDH on a solid support (e.g., resin LXTE-706)
- Substrate solution: Myosmine, NADP<sup>+</sup>, and D-glucose dissolved in buffer
- Packed bed reactor or chromatography column
- Peristaltic pump
- Reaction reservoir

### Procedure:

- **Pack the column:** Pack a suitable column with the co-immobilized IRED and GDH resin.
- **Prepare the substrate solution:** Prepare a stock solution of myosmine, NADP<sup>+</sup>, and glucose in the desired buffer.
- **Set up the continuous flow system:** Connect the reaction reservoir containing the substrate solution to the packed column using a peristaltic pump. The outlet of the column should be

fed back into the reservoir to allow for recirculation and complete conversion.

- Initiate the reaction: Start the peristaltic pump to circulate the substrate solution through the packed bed reactor at a controlled flow rate and temperature.
- Monitor the reaction: Periodically take samples from the reservoir and analyze for product formation.
- Product recovery: Once the desired conversion is achieved, the product-containing solution can be collected from the reservoir for downstream processing and purification as described in Protocol 1. The immobilized enzyme column can be washed and reused for subsequent batches.

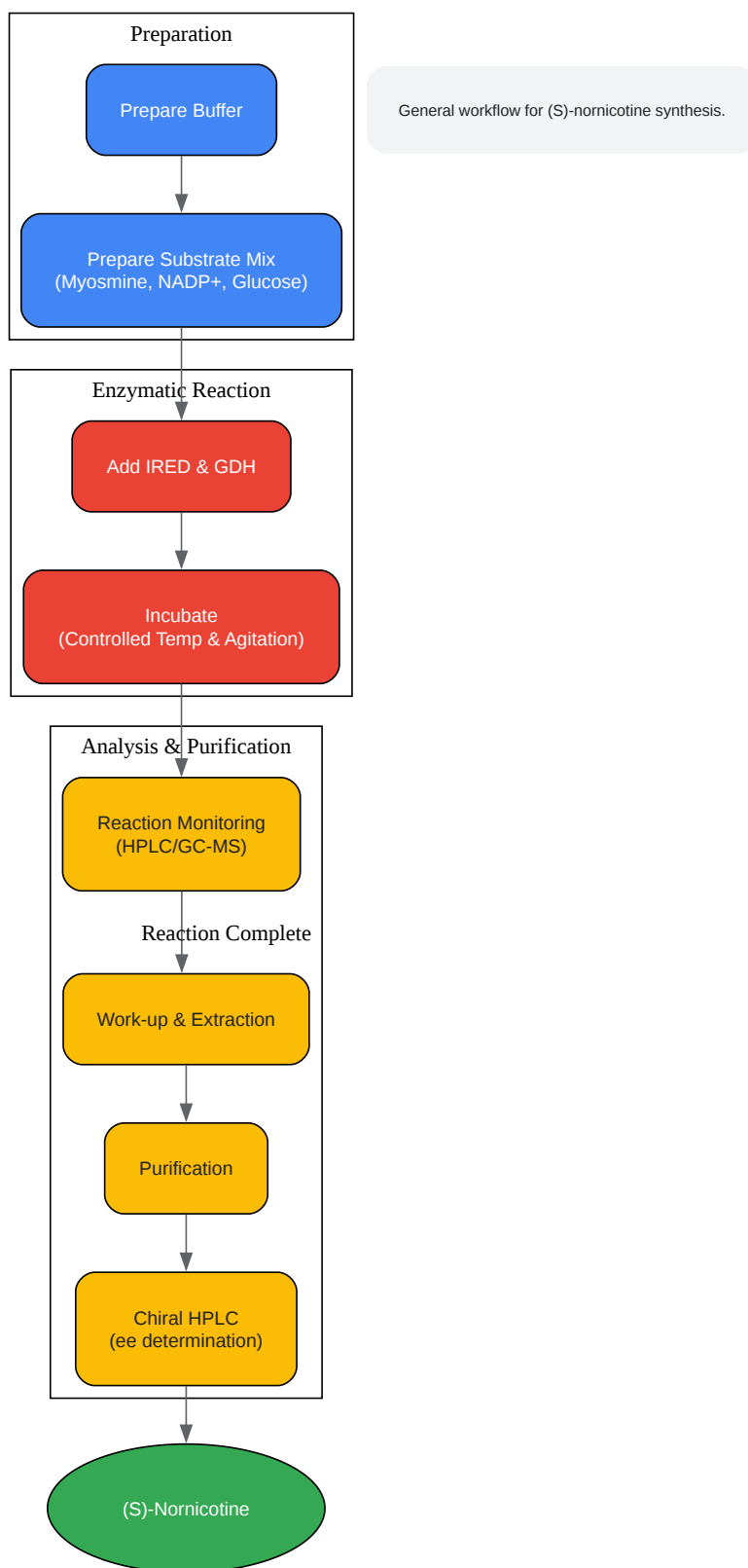
## Analytical Methods

Chiral HPLC for Enantiomeric Excess (ee) Determination:

- Column: CHIRALPAK IG (250 × 4.6 mm, 5 μm)
- Mobile Phase: Hexane and 0.2% DEA in ethanol (90:10 v/v)
- Flow Rate: 1 mL/min
- Column Temperature: 25 °C
- Detection: UV at 260 nm
- Retention Times: (R)-nornicotine: ~29.25 min, (S)-nornicotine: ~35.83 min[7]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis and analysis of (S)-nornicotine.



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Caption: General workflow for (S)-nornicotine synthesis.



## Conclusion

The enzymatic synthesis of (S)-nornicotine using imine reductases offers a highly efficient, selective, and sustainable method for the production of this valuable chiral amine. The use of cofactor regeneration systems is crucial for the economic viability of the process. Both batch and continuous flow systems have been successfully implemented, with continuous flow offering significantly higher space-time yields. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this biocatalytic method in their own laboratories. Further optimization of reaction conditions and enzyme selection can be tailored to specific production needs.

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